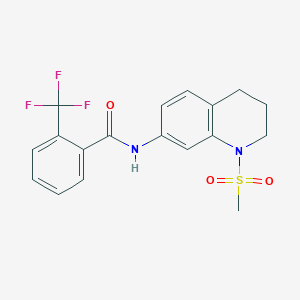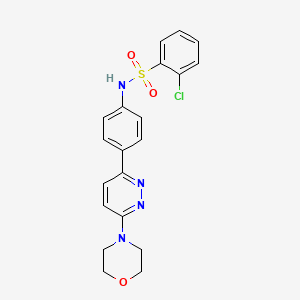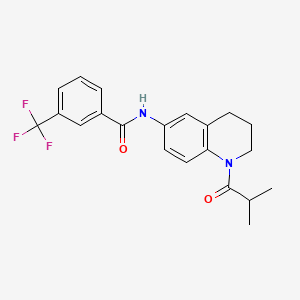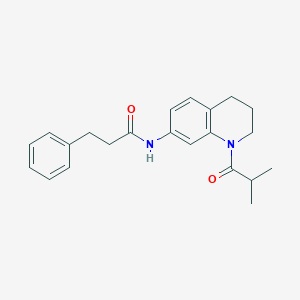
2,5-difluoro-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-二氟-N-(1-((4-甲氧基苯基)磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺是一种复杂的有机化合物,属于磺酰胺类。磺酰胺以其在药物化学中的广泛应用而闻名,特别是作为抗生素。这种特定化合物以二氟、甲氧基苯基和四氢喹啉基的存在为特征,这些基团使其具有独特的化学性质。
准备方法
合成路线和反应条件
2,5-二氟-N-(1-((4-甲氧基苯基)磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺的合成通常涉及多个步骤,从易得的起始材料开始。一般合成路线包括:
四氢喹啉核的形成: 这可以通过波瓦洛夫反应来实现,该反应涉及苯胺衍生物、醛和烯烃的环加成反应。
磺酰基的引入: 此步骤涉及四氢喹啉中间体与磺酰氯衍生物(如 4-甲氧基苯磺酰氯)在碱性条件下的反应。
工业生产方法
这种化合物的工业生产很可能遵循类似的合成路线,但规模更大。优化反应条件,如温度、溶剂和反应时间,对于最大限度地提高产率和纯度至关重要。连续流动化学技术可以用来提高效率和可扩展性。
化学反应分析
反应类型
2,5-二氟-N-(1-((4-甲氧基苯基)磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺可以进行各种化学反应,包括:
氧化: 甲氧基可以使用高锰酸钾等氧化剂氧化为羟基。
还原: 磺酰基可以使用氢化铝锂等还原剂还原为硫化物。
取代: 在适当的条件下,氟原子可以用其他亲核试剂取代。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱存在下,胺或硫醇等亲核试剂。
主要产物
氧化: 形成羟基衍生物。
还原: 形成硫化物衍生物。
取代: 形成具有各种官能团的取代衍生物。
科学研究应用
2,5-二氟-N-(1-((4-甲氧基苯基)磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 因其磺酰胺基团而被研究作为潜在的酶抑制剂。
医学: 探索其潜在的治疗特性,特别是在治疗细菌感染方面。
工业: 用于开发具有特定化学性质的新材料。
作用机制
2,5-二氟-N-(1-((4-甲氧基苯基)磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺的作用机制主要归因于其磺酰胺基团,该基团可以通过模拟天然底物的结构来抑制某些酶的活性。这种抑制可以破坏重要的生化途径,从而产生所需的治疗效果。该化合物参与的分子靶点和途径包括:
酶抑制: 与酶的活性位点结合,阻止底物进入。
途径破坏: 干扰细菌生长和生存所必需的代谢途径。
相似化合物的比较
类似化合物
- 2,5-二氟-N-(4-甲氧基苯基)苯磺酰胺
- N-(4-甲氧基苯基)-2,5-二氟苯磺酰胺
独特性
与类似化合物相比,2,5-二氟-N-(1-((4-甲氧基苯基)磺酰基)-1,2,3,4-四氢喹啉-6-基)苯磺酰胺由于四氢喹啉核的存在而具有独特性,该核赋予了额外的结构复杂性和潜在的生物活性。这种结构特征使其与简单的磺酰胺区分开来,并可能有助于其在各种应用中提高功效和特异性。
属性
分子式 |
C22H20F2N2O5S2 |
|---|---|
分子量 |
494.5 g/mol |
IUPAC 名称 |
2,5-difluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20F2N2O5S2/c1-31-18-6-8-19(9-7-18)33(29,30)26-12-2-3-15-13-17(5-11-21(15)26)25-32(27,28)22-14-16(23)4-10-20(22)24/h4-11,13-14,25H,2-3,12H2,1H3 |
InChI 键 |
GENJIXYVARUSSW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorophenoxy)-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B11261390.png)

![N-(4-chlorophenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11261404.png)

![2-{[2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11261426.png)
![1-[2-(4-Butoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-cyclohexylpiperazine](/img/structure/B11261430.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B11261433.png)

![N-(furan-2-ylmethyl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11261443.png)


![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B11261450.png)
![6-methyl-2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]pyrimidin-4-amine](/img/structure/B11261457.png)

